molecular formula C9H9N3S2 B12586753 4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-60-0

4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12586753
CAS No.: 642462-60-0
M. Wt: 223.3 g/mol
InChI Key: HCSFTWZUTWGJHB-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of thiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization by heating in aqueous sodium hydroxide . This method yields the corresponding triazole derivatives in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific structural features that confer distinct biological activities. Its methylsulfanyl group enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

642462-60-0

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H9N3S2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)

InChI Key

HCSFTWZUTWGJHB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N2C=NNC2=S

Origin of Product

United States

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